
(3E)-2,2-Diphenyl-N-(2-phenylethyl)-1-benzofuran-3(2H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with diphenyl groups and a phenylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the benzofuran core to form the diphenyl-substituted benzofuran.
Formation of Phenylethanamine Moiety: The phenylethanamine moiety can be synthesized through a reductive amination reaction. This involves the reaction of a phenylacetaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-2-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Applications De Recherche Scientifique
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It serves as a tool for understanding the molecular mechanisms of various diseases.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1,3-propanediol: A compound with similar diphenyl substitution but different core structure.
Benzofuran-2-one derivatives: Compounds with a benzofuran core and various substituents.
Uniqueness
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is unique due to its combination of a benzofuran core with diphenyl and phenylethanamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
66749-69-7 |
|---|---|
Formule moléculaire |
C28H23NO |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2,2-diphenyl-N-(2-phenylethyl)-1-benzofuran-3-imine |
InChI |
InChI=1S/C28H23NO/c1-4-12-22(13-5-1)20-21-29-27-25-18-10-11-19-26(25)30-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19H,20-21H2 |
Clé InChI |
SEGIOOHJYZXQCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3OC2(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


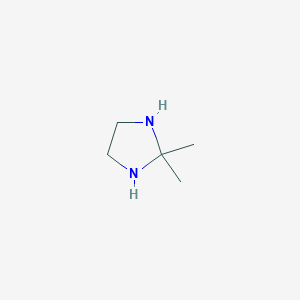
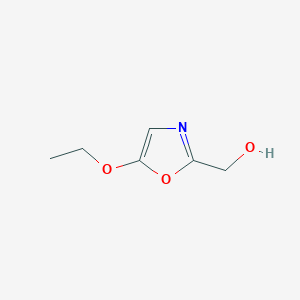
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
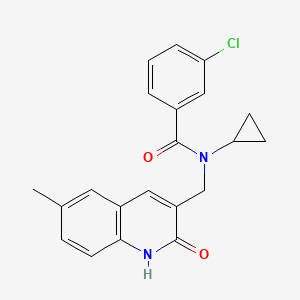
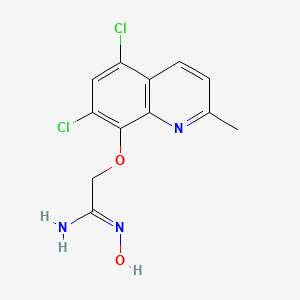
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
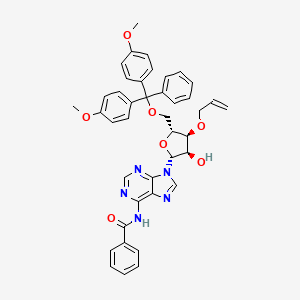
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
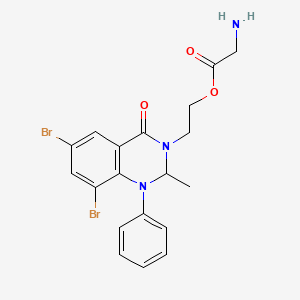

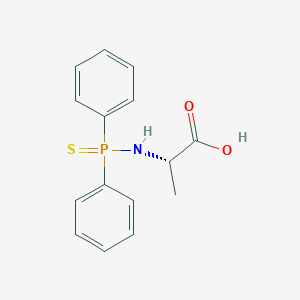
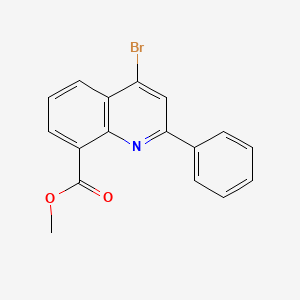
![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
